molecular formula C22H22N2O3S B6452471 2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640962-07-6

2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B6452471
CAS No.: 2640962-07-6
M. Wt: 394.5 g/mol
InChI Key: KRKORHJSCMCLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[33]heptane is a complex organic compound featuring a unique spirocyclic structure This compound incorporates an oxazole ring, a benzenesulfonyl group, and a spiro-fused azaspiroheptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common approach is the cyclodehydration of β-hydroxy amides to form oxazolines, followed by oxidation to oxazoles . The synthesis may involve reagents such as Burgess’ reagent, Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) for cyclization, and manganese dioxide for oxidation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and safety, as well as the development of robust purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of more complex heterocyclic compounds, while reduction of the benzenesulfonyl group can yield sulfonamides .

Mechanism of Action

The mechanism of action of 2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the benzenesulfonyl group can engage in sulfonamide formation. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness can lead to different biological activities and chemical reactivity compared to other oxazole-containing compounds .

Properties

IUPAC Name

2-methyl-4-[4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-16-23-21(13-27-16)18-7-9-20(10-8-18)28(25,26)24-14-22(15-24)11-19(12-22)17-5-3-2-4-6-17/h2-10,13,19H,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKORHJSCMCLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.